First 5-Position Neurohypophyseal Hormone Analog with Retained Biological Activity
[Asp5]-Oxytocin is the first analog of oxytocin modified at position 5 that retains significant biological activity, in contrast to other early position-5 modifications which resulted in marked loss of function [1]. This differentiation is fundamental to its value as a research tool for probing the steric and electronic requirements of the Asn5 side chain in receptor activation.
| Evidence Dimension | Retention of biological activity following position-5 substitution |
|---|---|
| Target Compound Data | Significant biological activity retained (uterotonic, avian vasodepressor, antidiuretic) |
| Comparator Or Baseline | Other 5-position neurohypophyseal hormone analogs reported prior to 1978 (unspecified) |
| Quantified Difference | First active analog vs. inactive or minimally active predecessors |
| Conditions | In vitro rat uterotonic assay, avian vasodepressor assay, rat antidiuretic assay |
Why This Matters
Establishes [Asp5]-Oxytocin as the essential reference compound for structure-activity studies at position 5; alternative analogs cannot provide this historical baseline.
- [1] Walter R, Skala G, Smith CW. [5-Aspartic acid]-oxytocin: first 5-position neurohypophyseal hormone analog possessing significant biological activity. Journal of the American Chemical Society. 1978;100(3):972-973. doi:10.1021/ja00471a053 View Source
